BenchChemオンラインストアへようこそ!

17(S)-Hete

Renal Physiology Sodium Transport ATPase Inhibition

17(S)-HETE is a single-enantiomer hydroxyeicosatetraenoic acid (HETE) produced via cytochrome P450 (CYP450)-mediated metabolism of arachidonic acid, specifically through the ω-1 hydroxylation pathway catalyzed by CYP4A and CYP4F enzymes. As a subterminal HETE, it plays a crucial role in regulating renal sodium transport and cardiovascular function through stereospecific interactions.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 183509-25-3
Cat. No. B573865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17(S)-Hete
CAS183509-25-3
Synonyms17(S)-HETE
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1
InChIKeyOPPIPPRXLIDJKN-LNRPRRCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





17(S)-HETE (CAS 183509-25-3) Procurement Guide: CYP450 Metabolite with Stereospecific Biological Activity


17(S)-HETE is a single-enantiomer hydroxyeicosatetraenoic acid (HETE) produced via cytochrome P450 (CYP450)-mediated metabolism of arachidonic acid, specifically through the ω-1 hydroxylation pathway catalyzed by CYP4A and CYP4F enzymes [1]. As a subterminal HETE, it plays a crucial role in regulating renal sodium transport and cardiovascular function through stereospecific interactions [2]. This compound is available from multiple research suppliers with purity specifications typically ≥95–98% .

Why 17(S)-HETE (CAS 183509-25-3) Cannot Be Substituted with Racemic or R-Enantiomer Mixtures


Substitution of 17(S)-HETE with racemic mixtures or the 17(R)-enantiomer fails due to profound stereospecificity in biological activity. The (S)-enantiomer demonstrates potent inhibition of proximal tubule ATPase (up to 70% at 2 µM), whereas the (R)-enantiomer is completely inactive in the same assay . Furthermore, 17(S)-HETE acts as an allosteric activator of CYP1B1 and induces cardiac hypertrophy, effects that are not equivalently produced by the racemic mixture or other HETE regioisomers [1]. This stereochemical dependence renders generic substitution scientifically invalid for experiments requiring enantiomer-specific pharmacological activity.

Quantitative Differentiation Evidence for 17(S)-HETE (CAS 183509-25-3) vs. Comparators


Stereospecific Inhibition of Proximal Tubule ATPase: 17(S)-HETE vs. 17(R)-HETE

17(S)-HETE stereospecifically inhibits proximal tubule ATPase activity by up to 70% at a concentration of 2 µM, whereas the (R)-enantiomer is completely inactive under identical conditions [1]. This represents a functional difference of >70 percentage points between enantiomers, confirming that biological activity is exclusively associated with the (S)-configuration.

Renal Physiology Sodium Transport ATPase Inhibition

Allosteric Activation of CYP1B1: 17(S)-HETE vs. 19-HETE Enantioselective Modulation

17(S)-HETE and 17(R)-HETE both allosterically activate CYP1B1 at nanomolar concentrations (10-80 nM) in recombinant CYP1B1 and heart microsomes, inducing cardiac hypertrophy in AC16 cells at 20 µM [1]. In contrast, 19-HETE enantiomers inhibit CYP1B1 and prevent cardiac hypertrophy, demonstrating regioisomer-specific divergence in CYP1B1 modulation [1].

Cardiotoxicity CYP1B1 Enantioselective Pharmacology

Hepatic Metabolic Induction: 17(S)-HETE vs. 18(S)-HETE Under ATO Treatment

In C57BL/6 mice treated with arsenic trioxide (ATO, 8 mg/kg), hepatic 17(S)-HETE levels significantly increased concomitant with induction of Cyp4a and Cyp4f isoforms, whereas 18(S)-HETE levels significantly decreased [1]. This divergent regulation indicates that 17(S)-HETE serves as a specific biomarker of ATO-induced CYP4A/F modulation, distinct from other subterminal HETEs.

Hepatotoxicity CYP4A Xenobiotic Metabolism

Chemical Stability and Purity Specifications: 17(S)-HETE vs. Racemic 17-HETE

Commercially available 17(S)-HETE is supplied with purity specifications of ≥95–98% and demonstrates long-term stability when stored at -20°C for up to 3 years as powder [1]. In contrast, racemic 17-HETE (CAS 128914-47-6) is frequently offered without enantiomeric purity certification, creating ambiguity for stereospecific assays .

Analytical Chemistry Compound Stability Procurement Specifications

Optimal Application Scenarios for 17(S)-HETE (CAS 183509-25-3) Based on Verified Differentiation


Renal Sodium Transport and Hypertension Research

Utilize 17(S)-HETE as a stereospecific probe to investigate CYP450-mediated regulation of proximal tubule ATPase activity and sodium reabsorption. The compound's exclusive (S)-enantiomer activity (70% inhibition at 2 µM) enables unambiguous mechanistic studies of renal electrolyte handling that cannot be replicated with racemic mixtures [1].

CYP1B1-Mediated Cardiotoxicity and Cardiac Hypertrophy Models

Employ 17(S)-HETE to induce CYP1B1-dependent cardiac hypertrophy in cellular models (e.g., AC16 cardiomyocytes at 20 µM). The compound serves as a positive control for CYP1B1 activation studies, providing a contrasting pharmacological profile to CYP1B1 inhibitors like 19-HETE [2].

Analytical Standard for CYP4A/CYP4F Metabolic Profiling in Hepatotoxicity Studies

Use 17(S)-HETE as a quantitative LC-MS/MS standard for measuring CYP4A and CYP4F subfamily activity. Its significant upregulation following ATO exposure makes it a specific biomarker for xenobiotic-induced hepatic CYP modulation, distinct from 18(S)-HETE which shows inverse regulation [3].

Enantioselective Pharmacology and Stereochemical Structure-Activity Relationship Studies

Include 17(S)-HETE as the active enantiomer in paired experiments with 17(R)-HETE to validate stereospecific biological effects. The >70 percentage-point activity differential provides a robust system for investigating stereochemical determinants of eicosanoid-receptor interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17(S)-Hete

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.